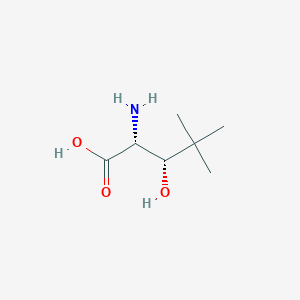

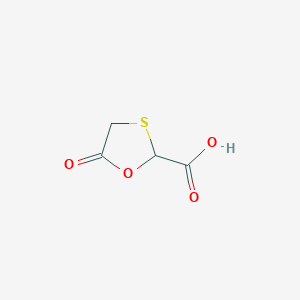

![molecular formula C6H3BrIN3 B1148755 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-55-4](/img/structure/B1148755.png)

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives typically involves a systematic approach, including condensation and alkylation reactions. Notably, the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation using different alkyl dibromide agents, is a common pathway. These processes yield a variety of pyrazolo[3,4-b]pyridine derivatives characterized by diverse substituents at key positions on the heterocyclic framework (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, often features significant intermolecular interactions, such as hydrogen bonding, π-π interactions, and halogen bonds, which influence their crystal packing and overall molecular geometry. X-ray crystallography studies reveal detailed insights into these interactions and the conformational preferences of these compounds in the solid state (Rodi et al., 2013).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines, including the 6-Bromo-3-iodo variant, participate in a variety of chemical reactions that underscore their versatility. These reactions include cyclization, condensation, and substitution reactions that enable the introduction of diverse functional groups, thereby altering their chemical properties for specific applications. Such chemical transformations are crucial for exploring the compound's utility in synthesizing biologically active molecules and materials with unique properties (Variya et al., 2019).

Physical Properties Analysis

The physical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The presence of bromo and iodo substituents affects its polarity, solubility in various solvents, and its thermal stability. These properties are essential for determining its suitability in different chemical processes and applications (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, such as reactivity, stability under various conditions, and its interaction with other chemical species, are key to its applications in synthesis and material science. Its reactivity with nucleophiles and electrophiles, participation in coupling reactions, and potential as a building block for more complex molecules highlight its importance in synthetic chemistry (Variya et al., 2019).

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is part of the pyrazolo[3,4-b]pyridine family, which has been extensively studied for its application in designing kinase inhibitors. The versatility of this scaffold stems from its ability to interact with kinases through multiple binding modes, making it a key element in the inhibition of a broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase, but it also forms other key interactions within the kinase pocket, enhancing potency and selectivity. The pyrazolo[3,4-b]pyridine's structural elements enable it to achieve multiple kinase binding modes, contributing significantly to the design of kinase inhibitors with improved activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Medicinal Chemistry and Drug Development

In the broader context of medicinal chemistry and drug development, heterocyclic N-oxide derivatives, including those synthesized from structures related to pyrazolo[3,4-b]pyridines, play a crucial role. These compounds are known for their versatility as synthetic intermediates and their biological significance, demonstrating a wide range of functionalities vital in areas such as catalyst design, asymmetric catalysis, and synthesis, as well as in the development of medications with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, by extension, illustrates the potential of pyrazolo[3,4-b]pyridine derivatives in advancing chemistry and drug development investigations (Li et al., 2019).

Synthesis of Complex Molecules

The synthesis of fused heterocyclic compounds is of great interest due to their applications as pharmaceuticals. Multi-component reactions (MCRs) are highlighted as an atom economical, straightforward, and eco-friendly approach for synthesizing complex heterocycles, including pyrazolo[3,4-b]pyridine derivatives. This method enables the creation of complex molecules in a single step with higher selectivity, emphasizing the significance of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in contributing to the development of novel pharmaceutical compounds through green chemistry practices (Dhanalakshmi et al., 2021).

Safety and Hazards

The safety information for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine indicates that it is harmful if swallowed (H302). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZJNIJZDEBIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

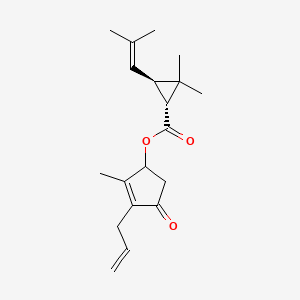

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)

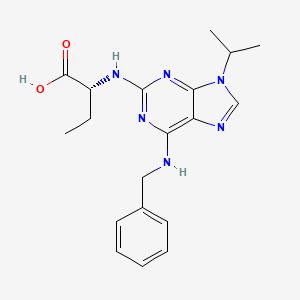

![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)

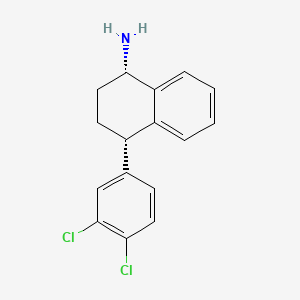

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)